

The Trifluoromethyl Pyridine Scaffold: A Keystone in Modern Drug Discovery and Agrochemicals

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Compound of Interest

Compound Name: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

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An In-depth Technical Guide on the Biological Activity of Trifluoromethyl Pyridine Compounds

For: Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF_3) group into the pyridine ring has emerged as a powerful strategy in medicinal chemistry and agrochemical design. This guide provides a comprehensive overview of the biological activities of trifluoromethyl pyridine compounds, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The unique physicochemical properties conferred by the trifluoromethyl group—including high electronegativity, metabolic stability, and increased lipophilicity—significantly enhance the biological potency and pharmacokinetic profiles of the parent pyridine molecule.^{[1][2][3]} These compounds have demonstrated a broad spectrum of activity, finding applications as anticancer, antimicrobial, and anti-inflammatory agents in medicine, as well as potent herbicides and insecticides in agriculture.^{[4][5][6][7]}

I. Quantitative Bioactivity Data

The following tables summarize the quantitative biological activities of various trifluoromethyl pyridine derivatives across different applications.

Table 1: Anticancer and Immunomodulatory Activity

Compound Class	Target/Assay	Cell Line/Enzyme	Activity (IC ₅₀)	Reference
6-(Trifluoromethyl)pyridine Derivatives	ROR γ t Inverse Agonist	Luciferase Reporter Assay	7.5 nM (for compound W14)	[8]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines	Cytotoxicity	C32 (Melanoma)	24.4 μ M	[7]
A375 (Melanoma)	25.4 μ M	[7]		
Benzofuro[3,2-b]pyridin-2(1H)-one Derivatives	BTK Kinase Inhibition	-	74 nM (for compound 6f)	[9]
PI3K δ Kinase Inhibition	-	170 nM (for compound 6f)	[9]	

Table 2: Antimicrobial Activity

Compound Class	Bacterial/Fungal Strain	Activity (MIC)	Reference
4- Trifluoromethylpyridin e Nucleosides	Staphylococcus aureus	1.3 - 4.9 µg/mL	[1]
Bacillus infantis		1.3 - 4.9 µg/mL	[1]
Escherichia coli		1.3 - 4.9 µg/mL	[1]
Stenotrophomonas maltophilia		1.3 - 4.9 µg/mL	[1]
N- (trifluoromethyl)phenyl substituted pyrazoles	MRSA strains	3.12 µg/mL	[5]
4-Trifluoromethyl bithiazoles	Escherichia coli (with colistin)	2 µg/mL (MAC)	[6]
Acinetobacter baumannii (with colistin)		4 µg/mL (MAC)	[6]

Table 3: Herbicidal Activity

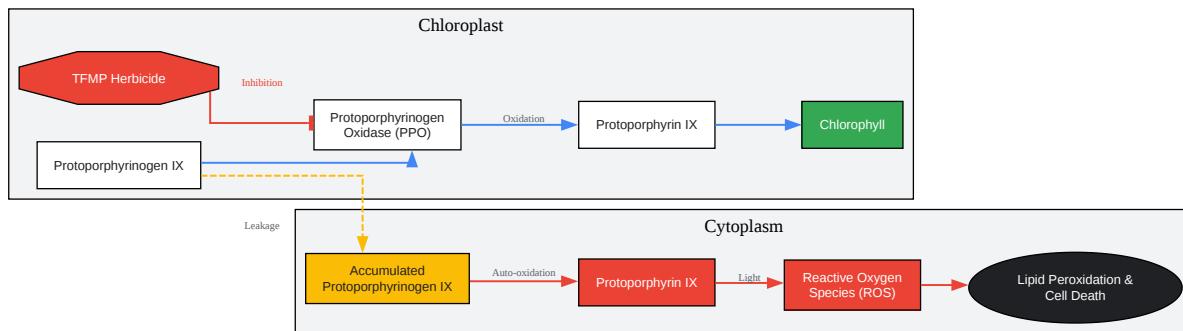
Compound Class	Target Weed/Enzyme	Activity (ED ₅₀ / IC ₅₀)	Reference
α-Trifluoroanisole Derivatives	Abutilon theophrasti	13.32 g a.i./hm ² (ED ₅₀)	[10][11]
Amaranthus retroflexus		5.48 g a.i./hm ² (ED ₅₀)	[10][11]
Nicotiana tabacum PPO		9.4 nM (IC ₅₀)	[10][11]

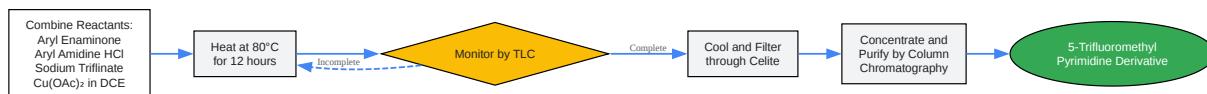
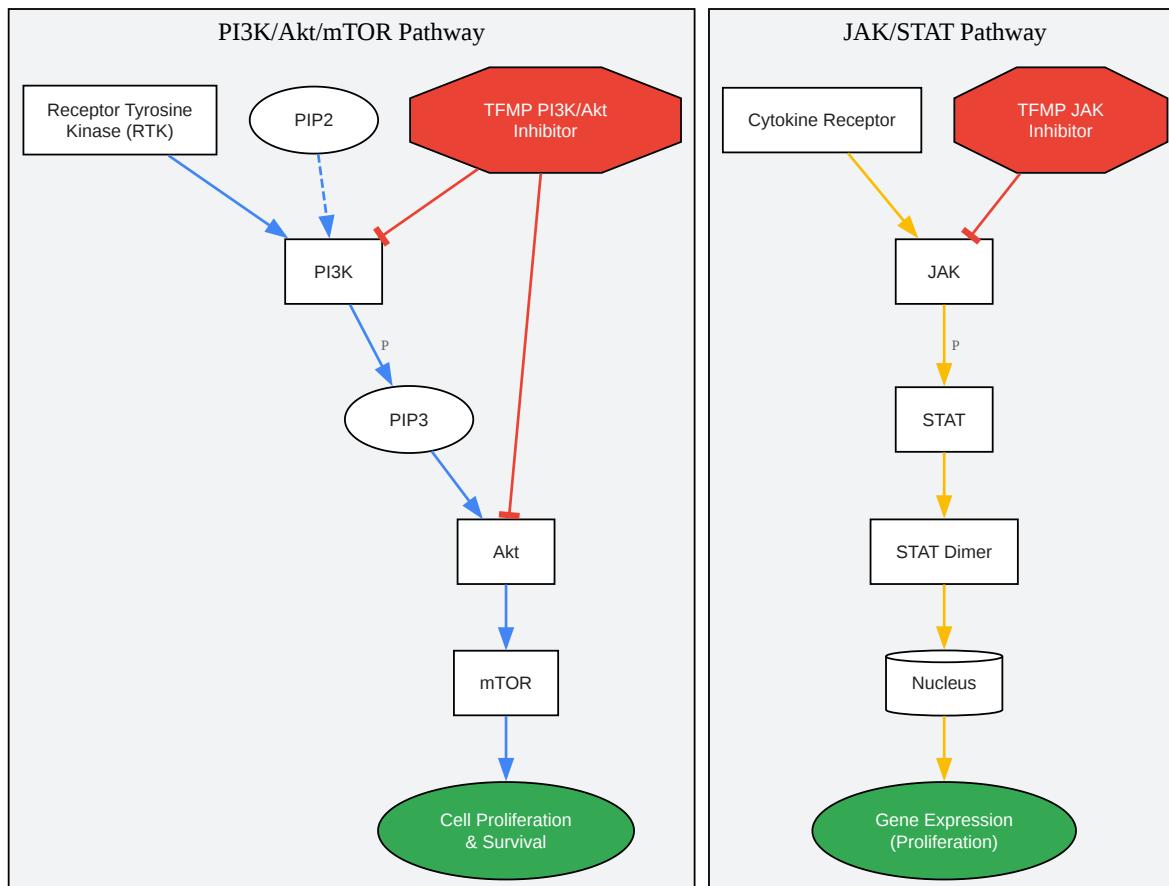
II. Key Signaling Pathways and Mechanisms of Action

Trifluoromethyl pyridine compounds exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

A. Protoporphyrinogen Oxidase (PPO) Inhibition in Herbicides

Herbicidal trifluoromethyl pyridine derivatives can act as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.^{[4][5][6]} Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form the phototoxic protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and cell death.^{[4][5]}





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